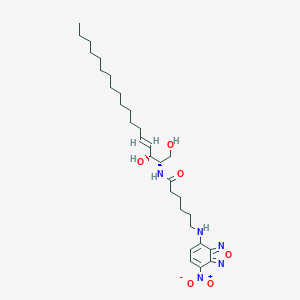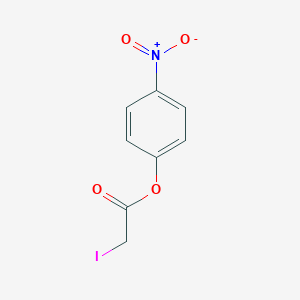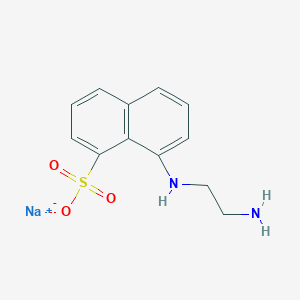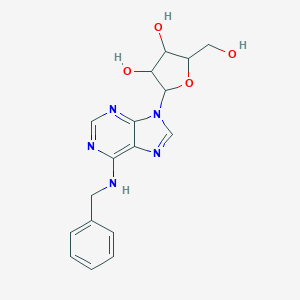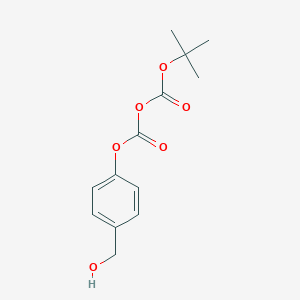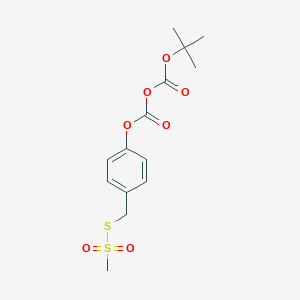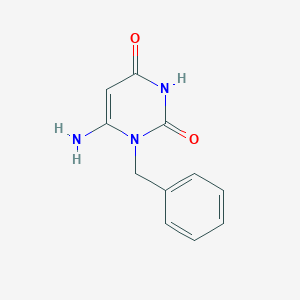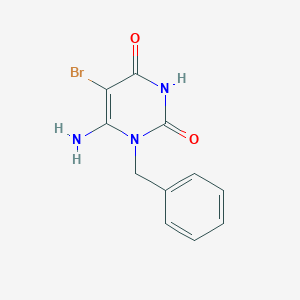
N-甲基麦角碱
描述
N-Methylmyosmine is an organic compound with the molecular formula C10H12N2. It is a derivative of myosmine, which is an alkaloid found in tobacco and other plants. N-Methylmyosmine is structurally characterized by a pyridine ring fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its presence in tobacco and its potential biological activities.
科学研究应用
N-Methylmyosmine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: N-Methylmyosmine is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors. It is also investigated for its role in the metabolism of nicotine.
Medicine: Research is ongoing to explore the potential therapeutic applications of N-Methylmyosmine, particularly in the context of nicotine addiction and its effects on the central nervous system.
Industry: N-Methylmyosmine is used in the production of certain pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable compound in various industrial applications.
作用机制
Target of Action
N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of N-Methylmyosmine are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .
Mode of Action
N-Methylmyosmine interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form N-Methylmyosmine . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .
Biochemical Pathways
The formation of N-Methylmyosmine is part of the pyrrolidine pathway of nicotine degradation . After the formation of N-Methylmyosmine, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .
Pharmacokinetics
The metabolism of nicotine, from which n-methylmyosmine is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of N-Methylmyosmine.
Result of Action
The result of N-Methylmyosmine’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.
Action Environment
The action of N-Methylmyosmine is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of N-Methylmyosmine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylmyosmine can be achieved through several methods. One common approach involves the N-methylation of myosmine. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Another method involves the reduction of N-methyl-2-pyridylpyrrolidine using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N-Methylmyosmine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
N-Methylmyosmine undergoes various chemical reactions, including:
Oxidation: N-Methylmyosmine can be oxidized to form N-methyl-2-pyridylpyrrolidine-N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of N-Methylmyosmine can yield N-methyl-2-pyridylpyrrolidine using reducing agents like lithium aluminum hydride.
Substitution: N-Methylmyosmine can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: N-methyl-2-pyridylpyrrolidine-N-oxide.
Reduction: N-methyl-2-pyridylpyrrolidine.
Substitution: Various substituted pyridylpyrrolidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Myosmine: The parent compound of N-Methylmyosmine, found in tobacco and other plants. It has similar biological activities but lacks the methyl group on the nitrogen atom.
Nicotine: A well-known alkaloid found in tobacco. It has a similar structure to N-Methylmyosmine but contains a pyrrolidine ring instead of a pyridine ring.
Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness of N-Methylmyosmine
N-Methylmyosmine is unique due to its specific structural features, including the presence of a methyl group on the nitrogen atom and the fusion of a pyridine ring with a pyrrolidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
属性
IUPAC Name |
3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHGXPZBZKXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400839 | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-74-6 | |
| Record name | N-Methylmyosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylmyosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLMYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


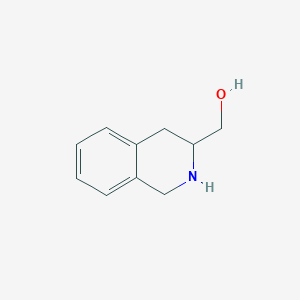
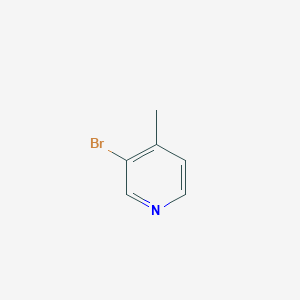


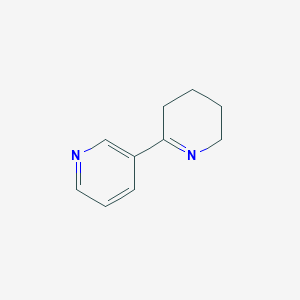
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
